methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound is a structurally complex thieno[2,3-c]pyridine derivative featuring a methanesulfonylbenzamido group at position 2, a methylcarbamoyl group at position 3, and a methyl ester at position 4. The fused thieno-pyridine core provides a planar aromatic system, while the substituents modulate electronic, steric, and solubility properties. Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-20-17(24)15-11-8-9-22(19(25)28-2)10-13(11)29-18(15)21-16(23)12-6-4-5-7-14(12)30(3,26)27/h4-7H,8-10H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEKZEUCGZAQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the methanesulfonylbenzamido group via amide bond formation.
- Addition of the methylcarbamoyl group through carbamoylation reactions.
- Esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Molecular and Physicochemical Properties
- Target Compound: Hydrogen Bond Donors (HBD): 2; Acceptors (HBA): 7 . Topological Polar Surface Area (TPSA): 171 Ų . Complexity: 651 (high due to fused rings and substituents) .
- Analog with Benzothiazole Substituent :
- HBD: 2; HBA: 7 (identical to target).
- TPSA: 171 Ų (similar).
- Higher lipophilicity due to benzothiazole’s aromatic system.
- Ethyl Ester Analog :
- Lower TPSA (estimated ~120 Ų) due to reduced polar groups (Boc group is less polar than methanesulfonyl).
- Increased lipophilicity from ethyl ester vs. methyl ester.
Research Findings and Implications
- Synthetic Challenges : The target compound’s methanesulfonyl group requires precise sulfonation conditions, while analogs like the benzothiazole derivative () may involve coupling reactions with benzothiazole carbonyl chlorides .
- Structure-Activity Relationship (SAR): Methanesulfonyl groups (target) vs. benzothiazole (): Sulfonyl groups may enhance solubility and hydrogen bonding vs. Methylcarbamoyl (target) vs. carbamoyl (): Methylation may reduce off-target interactions by limiting hydrogen bond donors.
- Unresolved Questions: Limited data on pharmacokinetics (e.g., CYP450 interactions) and exact biological targets for these compounds.
Biological Activity
Methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity. Its structural formula can be represented as follows:
This molecular configuration allows for interactions with biological targets that are crucial for its therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to thieno[2,3-c]pyridine derivatives. Specifically, this compound has shown promise as an inhibitor of tyrosine kinase receptors, which are pivotal in cancer cell signaling pathways.
- Tyrosine Kinase Inhibition : The compound acts by binding to the active site of tyrosine kinases such as Pim-1 kinase. This inhibition disrupts cell proliferation and promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells without significantly affecting non-tumorigenic cells .
In Vitro Studies
In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) have demonstrated significant growth inhibition. The GI50 concentration for related compounds was found to be as low as 13 μM, indicating strong antitumor activity. Notably:
- Cell Viability : The compound reduced viable cell numbers in TNBC cells while showing minimal toxicity to non-tumorigenic MCF-12A cells.
- Flow Cytometry Analysis : Flow cytometry revealed an increase in the G0/G1 phase population and a decrease in S phase cells after treatment with the compound .
Comparative Analysis
A comparative analysis of various thieno derivatives shows that this compound exhibits unique properties that distinguish it from other compounds in the same class.
| Compound | GI50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 2e | 13 | MDA-MB-231 | Tyrosine kinase inhibition |
| Doxorubicin | 0.5 | MDA-MB-231 | DNA intercalation |
| Control (DMSO) | - | MDA-MB-231 | No effect |
Case Studies
A notable study evaluated the effects of a related thieno derivative on tumor size reduction using an in ovo CAM (chick chorioallantoic membrane) model. Results indicated significant tumor size reduction correlating with increased apoptosis markers in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
